molecular formula C5H9IO3 B13793769 cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol CAS No. 61508-55-2

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

Cat. No.: B13793769
CAS No.: 61508-55-2
M. Wt: 244.03 g/mol
InChI Key: NEIPZWZQHXCYDV-UHNVWZDZSA-N
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Description

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of an iodomethyl group and a dioxolane ring

Preparation Methods

The synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with iodine and other reagents under specific conditions. One common method involves the use of a dioxolane derivative, which is reacted with iodomethane in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final compound .

Chemical Reactions Analysis

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .

Comparison with Similar Compounds

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol can be compared with other similar compounds, such as:

    cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.

    cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Contains a chloromethyl group, which affects its reactivity and applications.

    trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol: The trans isomer has different spatial arrangement, leading to variations in its chemical properties and reactivity.

Properties

CAS No.

61508-55-2

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

NEIPZWZQHXCYDV-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)CI)CO

Canonical SMILES

C1C(OC(O1)CI)CO

Origin of Product

United States

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